molecular formula C12H12N4S B5209781 1-Prop-2-enyl-3-quinoxalin-6-ylthiourea

1-Prop-2-enyl-3-quinoxalin-6-ylthiourea

Cat. No.: B5209781
M. Wt: 244.32 g/mol
InChI Key: FNKQIEMBOWHONC-UHFFFAOYSA-N
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Description

1-Prop-2-enyl-3-quinoxalin-6-ylthiourea is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Prop-2-enyl-3-quinoxalin-6-ylthiourea typically involves the functionalization of quinoxaline derivatives. One common method is the C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, and amination . The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired functionalization.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, may involve green chemistry approaches to ensure sustainability and cost-effectiveness. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed .

Chemical Reactions Analysis

Types of Reactions

1-Prop-2-enyl-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Prop-2-enyl-3-quinoxalin-6-ylthiourea involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit tyrosine kinases, induce apoptosis, and inhibit tubulin polymerization . These actions contribute to their anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Prop-2-enyl-3-quinoxalin-6-ylthiourea is unique due to its specific functional groups that confer distinct biological activities and chemical properties

Properties

IUPAC Name

1-prop-2-enyl-3-quinoxalin-6-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-5-15-12(17)16-9-3-4-10-11(8-9)14-7-6-13-10/h2-4,6-8H,1,5H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQIEMBOWHONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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